Solubility profile of 3-(2-Amino-3-methylphenoxy)propan-1-ol in organic solvents
Solubility profile of 3-(2-Amino-3-methylphenoxy)propan-1-ol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-(2-Amino-3-methylphenoxy)propan-1-ol in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-(2-Amino-3-methylphenoxy)propan-1-ol in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to experimentally determine and interpret its solubility characteristics. The guide emphasizes the underlying scientific principles, provides detailed, field-proven experimental protocols, and outlines the logic for solvent selection and data interpretation, thereby ensuring scientific integrity and trustworthiness in the generated solubility data.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
3-(2-Amino-3-methylphenoxy)propan-1-ol, a substituted phenoxy propanolamine, possesses structural motifs—a primary amine, a hydroxyl group, and an aromatic ether—that are of significant interest in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of its developability. It dictates critical downstream processes, including:
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Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining the desired crystalline form with high purity.
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Formulation: Understanding solubility is fundamental to designing stable and bioavailable dosage forms, whether for oral, parenteral, or topical administration.
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Process Chemistry: Efficient and scalable synthetic routes often rely on the solubility of intermediates and the final API in reaction and work-up solvents.
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Preclinical Studies: In vitro and in vivo assays often require the compound to be dissolved in a suitable vehicle, making solubility data in biorelevant solvents essential.
This guide will provide the theoretical and practical foundation for a thorough investigation of the solubility of 3-(2-Amino-3-methylphenoxy)propan-1-ol.
Molecular Structure and Predicted Solubility Behavior
The structure of 3-(2-Amino-3-methylphenoxy)propan-1-ol offers key insights into its potential solubility:
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Hydrogen Bonding: The presence of a primary amine (-NH₂) and a primary alcohol (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor. This suggests good solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and potentially some solubility in polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[1][2][3]
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Aromatic Character: The substituted benzene ring introduces a degree of aromatic and hydrophobic character. This suggests that the molecule will have some solubility in aromatic solvents (e.g., toluene) and other non-polar or weakly polar organic solvents.[4] The principle of "like dissolves like" is a guiding tenet here.[2][4]
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Basicity: The primary amine group confers basicity to the molecule, allowing it to be solubilized in acidic solutions through salt formation.[5] While this guide focuses on organic solvents, this property is crucial for aqueous solubility and certain analytical techniques.
Based on these features, a qualitative solubility prediction can be made, which must be confirmed and quantified by empirical measurement.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[7] The protocol described below is a robust, self-validating system.
Rationale for Experimental Design
The choice of parameters in the shake-flask method is critical for obtaining accurate and reproducible data.
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Temperature Control: Solubility is temperature-dependent. Therefore, all experiments must be conducted at a constant and recorded temperature, typically ambient (e.g., 25 °C) and physiological (37 °C) temperatures.[6]
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Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[7] For many organic compounds, 24 to 72 hours is adequate.[8]
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Solid-State Characterization: The polymorphic form of the solid material can significantly impact solubility. It is crucial to characterize the solid phase before and after the experiment (e.g., using XRPD or DSC) to ensure that no phase transformation has occurred.[7]
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Purity of Materials: The purity of both the solute and the solvents must be high to avoid erroneous results.
Detailed Step-by-Step Protocol for the Shake-Flask Method
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Preparation:
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Accurately weigh an excess amount of 3-(2-Amino-3-methylphenoxy)propan-1-ol into a series of clear glass vials with PTFE-lined screw caps. An excess ensures that a saturated solution is formed.
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Add a precise volume of the selected organic solvent to each vial.
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Equilibration:
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Place the sealed vials in a constant temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C ± 0.5 °C).
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Agitate the vials at a constant speed that is sufficient to keep the solid particles suspended without creating a vortex.[6]
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Allow the samples to equilibrate for a predetermined time (e.g., 48 hours). To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed.[7]
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-
Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the excess solid to settle.
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Carefully withdraw a known volume of the supernatant using a syringe.
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Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
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-
Quantification:
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Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
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Analyze the concentration of 3-(2-Amino-3-methylphenoxy)propan-1-ol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve must be prepared using standards of known concentrations.
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Data Analysis:
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Calculate the solubility by multiplying the measured concentration by the dilution factor.
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Perform each experiment in triplicate to ensure reproducibility and report the results as the mean ± standard deviation.[6]
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Visualization of the Shake-Flask Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Potentiometric Titration for Ionizable Compounds
For ionizable compounds like 3-(2-Amino-3-methylphenoxy)propan-1-ol, potentiometric titration offers a rapid and accurate method to determine the intrinsic solubility (solubility of the neutral form) and the pKa.[10][11][12] This technique is particularly useful for understanding how pH affects solubility, which is crucial for formulation in aqueous or partially aqueous systems.[13][14]
Protocol for Potentiometric Titration
A detailed protocol for this method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The point at which the compound precipitates can be used to calculate its intrinsic solubility.
Solvent Selection and Presentation of Solubility Data
The choice of solvents for solubility screening should be guided by their relevance in pharmaceutical manufacturing and their physicochemical properties. A recommended set of solvents is presented below.
Recommended Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Alcohols | Methanol, Ethanol, Isopropanol | Common reaction, purification, and formulation solvents. Their polarity and hydrogen bonding capacity are expected to lead to good solubility.[2][3] |
| Ketones | Acetone, Methyl Ethyl Ketone | Useful for extractions and as reaction media. Primary amines can react with ketones, which should be noted.[1] |
| Esters | Ethyl Acetate | A common solvent for extraction and chromatography. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Common aprotic solvents in organic synthesis. |
| Aromatic Hydrocarbons | Toluene | Representative of non-polar, aromatic solvents used in synthesis. |
| Halogenated Solvents | Dichloromethane (DCM) | Widely used for extractions and reactions. Note that some amines are incompatible with chlorinated solvents.[1] |
| Amides | Dimethylformamide (DMF) | Highly polar aprotic solvent, often used to dissolve poorly soluble compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with excellent solvating power, commonly used for compound storage and in biological assays. |
Tabular Presentation of Solubility Data
The empirically determined solubility data should be presented in a clear and concise table.
Table 1: Thermodynamic Solubility of 3-(2-Amino-3-methylphenoxy)propan-1-ol in Various Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Molar Solubility | Qualitative Solubility |
| Methanol | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Ethanol | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Soluble] |
| Isopropanol | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| Toluene | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |
| Dichloromethane | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Soluble] |
| Acetone | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Soluble, potential for reactivity] |
| DMSO | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Very Soluble] |
Factors Influencing Solubility and Interpretation of Results
The interpretation of the solubility data should be grounded in the principles of intermolecular forces.
Caption: Key intermolecular forces and factors governing solubility.
A high solubility in alcohols would be attributed to strong hydrogen bonding between the amine and hydroxyl groups of the solute and the hydroxyl group of the solvent.[2] Solubility in aromatic solvents like toluene would be driven by van der Waals forces and potential π-π stacking interactions with the phenyl ring. The high solubility in polar aprotic solvents like DMSO would be due to strong dipole-dipole interactions and their ability to accept hydrogen bonds.
Conclusion and Future Directions
This guide provides a robust framework for the systematic determination and interpretation of the solubility profile of 3-(2-Amino-3-methylphenoxy)propan-1-ol in organic solvents. By following the detailed protocols and understanding the underlying physicochemical principles, researchers can generate high-quality, reliable data that is essential for the successful development of this compound as a potential pharmaceutical agent.
Further studies should investigate the temperature dependence of solubility to determine the thermodynamics of dissolution (enthalpy and entropy). Additionally, solubility studies in binary solvent systems can be invaluable for optimizing crystallization processes.
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